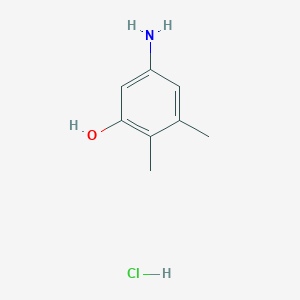

5-Amino-2,3-dimethylphenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-2,3-dimethylphenol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of phenol, characterized by the presence of amino and methyl groups on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethylphenol hydrochloride typically involves the nitration of 2,3-dimethylphenol followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process is carried out using nitric acid and sulfuric acid as reagents. The nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the amino derivative. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to optimize production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2,3-dimethylphenol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder or tin chloride in hydrochloric acid are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated phenols or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Hair Dyes

One of the prominent applications of 5-Amino-2,3-dimethylphenol hydrochloride is in the formulation of oxidative hair dyes. It acts as a dye intermediate that contributes to the development of various shades, particularly in achieving natural-looking colors. The compound's stability and efficacy in oxidative conditions make it suitable for long-lasting hair coloring products.

Case Study: Hair Color Formulation

- Objective : To evaluate the performance of this compound in oxidative hair dyes.

- Method : Formulations were tested for color fastness under various conditions (light exposure, washing).

- Results : The compound provided excellent wash fastness and light stability compared to traditional dye intermediates, allowing for vibrant color retention over extended periods.

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit biological activity against certain types of cancer cells.

Case Study: Anticancer Activity

- Objective : To assess the cytotoxic effects of this compound on cancer cell lines.

- Method : The compound was tested against a panel of cancer cell lines using standard cytotoxicity assays.

- Results : Preliminary findings showed significant inhibition of cell growth in specific cancer types, suggesting potential as a lead compound for further drug development.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for various assays. Its ability to form complexes with metal ions makes it valuable in spectrophotometric determinations and other analytical methods.

Data Table: Analytical Applications

| Application Type | Methodology | Key Findings |

|---|---|---|

| Spectrophotometry | Metal ion complexation | High sensitivity and specificity for detection |

| Chromatography | HPLC analysis | Effective separation and quantification |

Other Industrial Uses

Beyond cosmetics and pharmaceuticals, this compound finds applications in the production of dyes and pigments for textiles and other materials. Its chemical properties allow it to be used as an intermediate in synthesizing azo dyes and other colorants.

Wirkmechanismus

The mechanism of action of 5-Amino-2,3-dimethylphenol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-methylphenol

- 3-Amino-4-methylphenol

- 4-Amino-2-methylphenol

Comparison

5-Amino-2,3-dimethylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This unique structure influences its reactivity and interactions compared to other similar compounds. For example, the presence of two methyl groups can affect the compound’s steric hindrance and electronic properties, making it distinct in its chemical behavior and applications.

Biologische Aktivität

5-Amino-2,3-dimethylphenol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H11NO and is characterized by the presence of an amino group and two methyl groups attached to a phenolic structure. The compound's structural formula is represented as follows:

- Molecular Formula : C8H11NO

- SMILES Notation : CC1=CC(=CC(=C1C)O)N

- InChIKey : DVECBUWKXMPCAA-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies indicate that the compound exhibits dose-dependent cytotoxic effects on HepG2 (liver cancer) cells.

Case Study: HepG2 Cell Line

In a study examining the cytotoxicity against HepG2 cells, the following results were observed:

- Concentration Range : 15.6 to 500 µg/mL

- IC50 Value : Approximately 125 µg/mL

- Cell Viability Reduction : Up to 68% at higher concentrations

These results imply that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells.

Eigenschaften

IUPAC Name |

5-amino-2,3-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXHISNBACNBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.